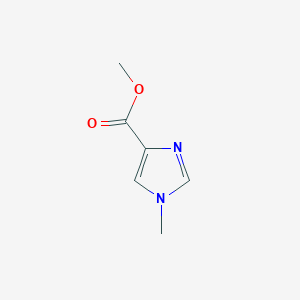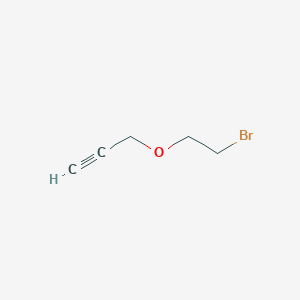![molecular formula C15H24ClNO3 B091948 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride CAS No. 16079-18-8](/img/structure/B91948.png)
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride, also known as AHPP, is a synthetic compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to inhibit the activity of various kinases and transcription factors, which may contribute to its anti-tumor and neuroprotective effects. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to activate the PI3K/Akt and ERK1/2 signaling pathways, which may be involved in its cardioprotective effects.
Efectos Bioquímicos Y Fisiológicos
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to improve cardiac function and reduce myocardial infarct size in various animal models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride in lab experiments is its high purity and well-characterized chemical structure, which allows for precise dosing and reproducible results. However, one limitation of using 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Direcciones Futuras
There are several potential future directions for research on 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the evaluation of its therapeutic potential in various disease models. In addition, the use of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride represents a promising compound for further investigation in the field of drug discovery and development.
Métodos De Síntesis
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is synthesized through a multi-step process involving the reaction of 2-hydroxy-3-(isopropylamino)propyl phenol with allyl bromide, followed by treatment with hydrochloric acid to yield the hydrochloride salt of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride. This process has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and cardiovascular disease. Studies have demonstrated that 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride exhibits anti-tumor activity in various cancer cell lines, and may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Propiedades
Número CAS |
16079-18-8 |
|---|---|
Nombre del producto |
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Fórmula molecular |
C15H24ClNO3 |
Peso molecular |
301.81 g/mol |
Nombre IUPAC |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-prop-2-enylphenol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-6-12-7-5-8-14(15(12)18)19-10-13(17)9-16-11(2)3;/h4-5,7-8,11,13,16-18H,1,6,9-10H2,2-3H3;1H |
Clave InChI |
QWBMTZLHKLAGJK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
SMILES canónico |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
Otros números CAS |
16079-18-8 |
Sinónimos |
6-allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



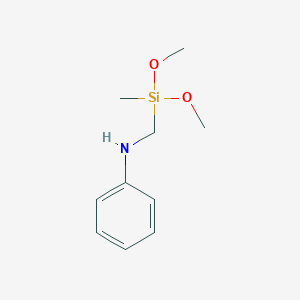
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
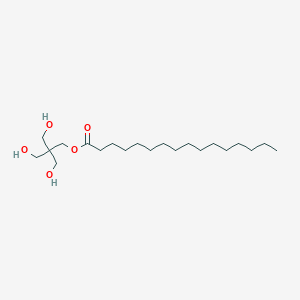
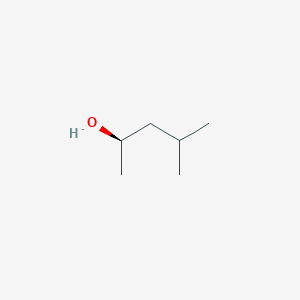
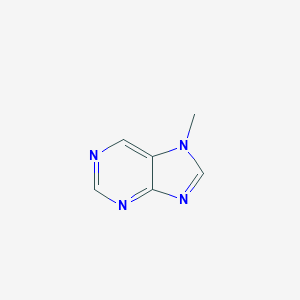
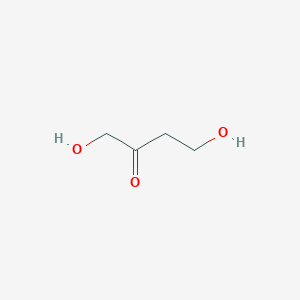
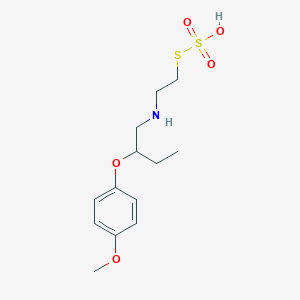
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
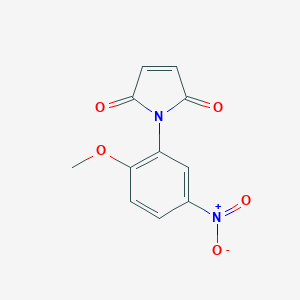
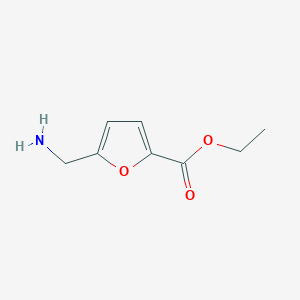
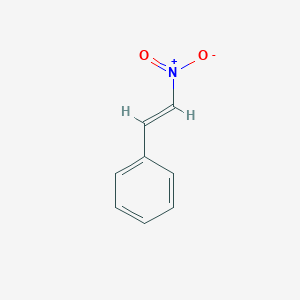
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
